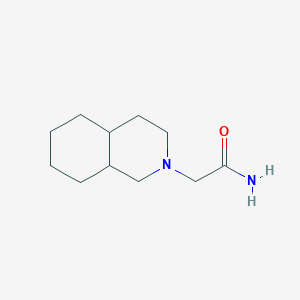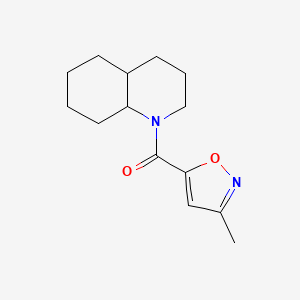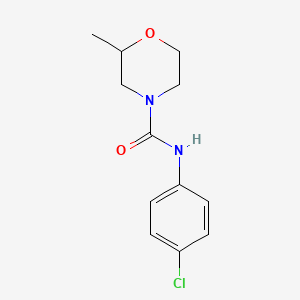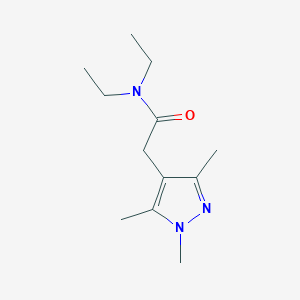![molecular formula C16H20N2O B7516394 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile, also known as A-867744, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This leads to an increase in the receptor's affinity for glutamate, its endogenous ligand, and a subsequent increase in the receptor's signaling activity. 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile has been shown to enhance the activity of mGluR5 in a dose-dependent manner, with maximum activity observed at concentrations of 1 to 10 micromolar.
Biochemical and Physiological Effects:
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. It has also been found to enhance synaptic plasticity, learning, and memory in animal models. 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile has been shown to have anxiolytic and antidepressant-like effects in various animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile is its high selectivity for mGluR5, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one of the limitations of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short shelf-life, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile. One area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Another area of research is the investigation of the long-term effects of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile on synaptic plasticity, learning, and memory. Additionally, there is a need for further studies to investigate the therapeutic potential of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Synthesemethoden
The synthesis of 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile involves the reaction of 4-cyanobenzaldehyde with 1-aminocyclohexane-1-carboxylic acid followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-bromo-3-hydroxypropyl trifluoromethanesulfonate to yield the final product. The purity and identity of the compound are confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, learning, and memory. 4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile has also been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-13-15-7-5-14(6-8-15)9-10-16(19)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDUIWQCFJSWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)


![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)